Product packaging for cis-Dienelactone(Cat. No.:)

cis-Dienelactone

Katalognummer: B1242186
Molekulargewicht: 139.09 g/mol
InChI-Schlüssel: AYFXPGXAZMFWNH-ARJAWSKDSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

cis-Dienelactone (IUPAC name: (2Z)-2-(5-oxofuran-2-ylidene)acetate) is a biochemical intermediate with the molecular formula C6H3O4- and a molecular weight of 139.09 g/mol . This compound is a critical metabolite in the microbial degradation pathway of chloroaromatic compounds and other aromatics, serving as a central junction point for the productive mineralization of these otherwise persistent environmental pollutants . Its primary research value lies in the study of bacterial catabolic pathways, particularly the modified ortho-cleavage (chlorocatechol) pathway found in soil bacteria like Cupriavidus necator JMP134 and Pseudomonas knackmussii B13 . In this pathway, this compound is formed from chloromuconates via a dehalogenating cycloisomerization reaction, representing a key detoxification step . It is subsequently hydrolyzed by the enzyme dienelactone hydrolase (EC 3.1.1.45) to form maleylacetate . Researchers utilize this compound as a standard substrate for characterizing the kinetics and specificity of dienelactone hydrolases (DLHs), which are categorized based on their activity toward the cis- or trans-isomer of dienelactone . Studies on DLHs from Cupriavidus necator JMP134 have shown that isofunctional enzymes like TfdEI and TfdEII can hydrolyze this compound with different catalytic efficiencies, providing insights into enzyme evolution and adaptation . Beyond its canonical role, recent research indicates that novel dienelactone hydrolases can exhibit antibiofilm activity against fish pathogens, suggesting potential biotechnological applications in aquaculture . Furthermore, its formation and conversion can be monitored using advanced analytical techniques such as 1H NMR spectroscopy, allowing for non-invasive observation of enzyme activities and solution structures of metabolites . This product is intended for research purposes only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3O4- B1242186 cis-Dienelactone

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H3O4-

Molekulargewicht

139.09 g/mol

IUPAC-Name

(2Z)-2-(5-oxofuran-2-ylidene)acetate

InChI

InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8)/p-1/b4-3-

InChI-Schlüssel

AYFXPGXAZMFWNH-ARJAWSKDSA-M

Isomerische SMILES

C\1=CC(=O)O/C1=C\C(=O)[O-]

Kanonische SMILES

C1=CC(=O)OC1=CC(=O)[O-]

Synonyme

4-carboxymethylenebut-2-en-4-olide
cis-dienelactone
dienelactone

Herkunft des Produkts

United States

Enzymatic Formation of Cis Dienelactone

Biosynthesis via Chloromuconate Cycloisomerases

The primary route for the formation of cis-dienelactone involves the action of chloromuconate cycloisomerases (EC 5.5.1.7). researchgate.netnih.govwikipedia.org These enzymes catalyze the cycloisomerization of halogenated cis,cis-muconates, which are themselves products of the intradiol cleavage of chlorocatechols. nih.govpsu.edu

Specificity Towards Halogenated Muconates

Chloromuconate cycloisomerases exhibit a notable specificity for chlorinated and methylated cis,cis-muconates over their unsubstituted counterpart. nih.gov For instance, the chloromuconate cycloisomerase from Ralstonia eutropha JMP134 (pJP4) shows a restricted substrate range, primarily acting on 2,4-dichloro-, 3-chloro-, and 3-methyl-cis,cis-muconate, which corresponds with high turnover rates for these substrates. nih.gov In contrast, the enzyme from Pseudomonas sp. strain B13 demonstrates a broader substrate range. nih.gov

A key distinction between chloromuconate cycloisomerases and their non-halogenated counterparts, muconate cycloisomerases, is their differing product formation from the same substrate. While chloromuconate cycloisomerases convert 3-chloro-cis,cis-muconate (B1234730) to this compound, muconate cycloisomerases typically produce the bacteriotoxic compound protoanemonin (B48344) from this substrate. researchgate.netnih.govnih.govnih.govasm.org

The specificity of these enzymes can be altered through protein engineering. For example, specific mutations in the muconate cycloisomerase from Pseudomonas putida have been shown to significantly increase the enzyme's specificity for 3-chloro- or 2,4-dichloromuconate. asm.org

Stereochemical Aspects of Cycloisomerization

The cycloisomerization reaction catalyzed by chloromuconate cycloisomerases proceeds with a defined stereochemistry. The conversion of cis,cis-muconate (B1241781) to (4S)-muconolactone by these enzymes occurs via a syn-lactonization, which is the same absolute stereochemical course observed with muconate lactonizing enzyme from Pseudomonas putida. rhea-db.org The formation of this compound specifically arises from the 3,6-cycloisomerization of 3-chloro-cis,cis-muconate. nih.gov This is in contrast to the formation of trans-dienelactone, which results from the dehalogenation of 5-chloromuconolactone (B1176566), an intermediate in the degradation of 2-chloro-cis,cis-muconate (B1241311) by some proteobacterial enzymes. nih.govnih.govasm.org

Dehalogenation Mechanisms in this compound Formation

The dehalogenation of 3-chloro-cis,cis-muconate to form this compound is a critical step catalyzed by chloromuconate cycloisomerases. The proposed mechanism suggests that dehalogenation occurs directly from a metal-stabilized enol-enolate intermediate during the cycloisomerization process. researchgate.netresearchgate.net This direct elimination of the chlorine substituent from the C-3 position is a key feature that distinguishes these enzymes from muconate cycloisomerases. researchgate.net

In the case of muconate cycloisomerases, the reaction with 3-chloro-cis,cis-muconate proceeds through the formation of 4-chloromuconolactone. nih.govnih.gov The formation of this compound by these enzymes is a minor side product, with the main product being protoanemonin, which is formed after protonation of the enol/enolate intermediate, followed by chloride elimination and decarboxylation. nih.govnih.gov Chloromuconate cycloisomerases appear to have evolved to favor the rate of chloride abstraction from the enol/enolate intermediate over the rate of proton addition, thereby efficiently producing this compound and avoiding the formation of the toxic protoanemonin. nih.govnih.govasm.org

Formation from Halogenated Muconolactones

This compound can also be formed from halogenated muconolactones through the action of other enzymes, notably muconolactone (B1205914) isomerases and specialized dehalogenases.

Role of Muconolactone Isomerases and Related Enzymes

Muconolactone isomerases (EC 5.3.3.4), which are part of the 3-oxoadipate (B1233008) pathway, have been shown to catalyze the dehalogenation of 5-chloromuconolactones to produce dienelactones. nih.govnih.govresearcher.life The muconolactone isomerase from Alcaligenes eutrophus JMP 134 can convert (4R, 5S)-5-chloromuconolactone to this compound. nih.govresearcher.life This enzyme exhibits a preference for (4R, 5S)-5-chloromuconolactone over its natural substrate, (4S)-muconolactone. nih.gov The reaction is proposed to proceed via the abstraction of the C-4 proton, followed by spontaneous elimination of the chloride. nih.govresearchgate.net

In Rhodococcus opacus 1CP, a unique enzyme designated as chloromuconolactone dehalogenase (ClcF) is responsible for the dehalogenation of 5-chloromuconolactone to this compound. core.ac.ukresearcher.lifeiucr.org This enzyme shows high sequence similarity to muconolactone isomerases but is specialized for its dehalogenase function, having lost the ability to isomerize muconolactone. researcher.lifeiucr.orgrcsb.orgnih.gov The formation of the cis-isomer by ClcF distinguishes it from the enzymatic dehalogenation of 5-chloromuconolactone by the ClcB enzyme from Pseudomonas sp. strain B13, which results in the formation of trans-dienelactone. nih.govcore.ac.uk

Mechanisms of Dehalogenation from Chloromuconolactones

The dehalogenation of 5-chloromuconolactones by muconolactone isomerases and related enzymes is a key step in the formation of this compound from these substrates. For muconolactone isomerase, the proposed mechanism involves the abstraction of a proton from the C-4 position of 5-chloromuconolactone, which facilitates the elimination of the chloride ion to form the dienelactone. nih.govresearchgate.net

In the case of the specialized chloromuconolactone dehalogenase (ClcF) from Rhodococcus opacus 1CP, the enzyme catalyzes the direct elimination of the chloride ion from 5-chloromuconolactone to form this compound without an isomerization step. iucr.org This represents a convergent evolutionary path for dehalogenation in the modified ortho-cleavage pathway, where a muconolactone isomerase-like enzyme has been recruited and specialized for this dehalogenation reaction. asm.org

Data Tables

Table 1: Enzymes Involved in this compound Formation

EnzymeEC NumberOrganismSubstrate(s)Product(s)
Chloromuconate cycloisomerase5.5.1.7Pseudomonas sp. B13, Wautersia eutropha JMP1343-Chloro-cis,cis-muconate, 2,4-Dichloro-cis,cis-muconateThis compound, 2-Chloro-cis-dienelactone
Muconolactone isomerase5.3.3.4Wautersia eutropha JMP134(4R, 5S)-5-ChloromuconolactoneThis compound
Chloromuconolactone dehalogenase (ClcF)---Rhodococcus opacus 1CP5-Chloromuconolactone, 5-FluoromuconolactoneThis compound

Compound Names

Divergent Pathways Leading to this compound

The formation of this compound is a critical step in the microbial degradation of certain aromatic compounds, particularly chloroaromatic pollutants. psu.edunih.gov This process is not monolithic; rather, divergent enzymatic pathways have evolved in various microorganisms to channel different substrates towards this common intermediate. These pathways are central to the modified ortho-cleavage pathway, which enables bacteria to mineralize compounds that would otherwise be toxic. psu.edunih.gov

The initial substrates for these pathways are typically chlorocatechols, which are formed from the breakdown of a wide range of chloroaromatic compounds. psu.edunih.gov The divergence in the pathways leading to this compound primarily stems from the specific enzymes that act on different substituted chloromuconates, the products of the initial ring cleavage of chlorocatechols. psu.edunih.govasm.org

One well-studied pathway involves the degradation of 4-chlorocatechol (B124253). asm.org This compound is cleaved by chlorocatechol 1,2-dioxygenase to yield 3-chloro-cis,cis-muconate. Subsequently, chloromuconate cycloisomerases catalyze the conversion of this intermediate into this compound. asm.orgepa.gov This reaction is a key branching point, as different cycloisomerases can produce different products from the same substrate. For instance, while some chloromuconate cycloisomerases efficiently produce this compound from 3-chloro-cis,cis-muconate, others, like muconate cycloisomerases, can lead to the formation of the toxic antibiotic protoanemonin through a process of dechlorination and decarboxylation. epa.gov

Another significant divergent pathway is observed in the degradation of 3-chlorocatechol (B1204754). asm.orgasm.org In many proteobacteria, the cleavage of 3-chlorocatechol yields 2-chloro-cis,cis-muconate. asm.orgasm.org This intermediate is then converted by a specific chloromuconate cycloisomerase to trans-dienelactone. asm.orgasm.org However, in some bacteria, such as Rhodococcus opacus 1CP, a different set of enzymes is employed. asm.orgasm.org In this organism, 2-chloro-cis,cis-muconate is first converted to 5-chloromuconolactone by the enzyme ClcB2. asm.orgasm.org A subsequent dehalogenation reaction, catalyzed by the enzyme ClcF, yields this compound. asm.orgasm.org This represents a distinct route to the formation of this compound, highlighting the metabolic diversity among microorganisms.

The subsequent fate of this compound is its hydrolysis to maleylacetate (B1240894), a reaction catalyzed by dienelactone hydrolase. psu.edunih.govnih.gov Maleylacetate is then reduced to 3-oxoadipate by maleylacetate reductase, an enzyme that funnels this intermediate into the ubiquitous 3-oxoadipate pathway. psu.edunih.govwikipedia.orgasm.org It is noteworthy that maleylacetate can also undergo spontaneous decarboxylation to form cis-acetylacrylate, representing a competing, non-enzymatic reaction. psu.edunih.gov

The divergence in these pathways underscores the evolutionary adaptations of microorganisms to metabolize a variety of chloroaromatic compounds. The specific enzymes present in a given organism determine the precise route of degradation and the resulting intermediates.

Table 1: Key Enzymes and Reactions in the Divergent Pathways to this compound

SubstrateEnzymeProductOrganism Example
3-chloro-cis,cis-muconateChloromuconate cycloisomeraseThis compoundPseudomonas sp. B13
2-chloro-cis,cis-muconateClcB25-ChloromuconolactoneRhodococcus opacus 1CP
5-ChloromuconolactoneClcF (Dehalogenase)This compoundRhodococcus opacus 1CP
This compoundDienelactone hydrolaseMaleylacetatePseudomonas sp. B13, Cupriavidus necator JMP134
MaleylacetateMaleylacetate reductase3-OxoadipatePseudomonas sp. B13, Alcaligenes eutrophus JMP134

Enzymatic Transformation and Catabolism of Cis Dienelactone

Hydrolytic Cleavage by Dienelactone Hydrolase (DLH)

The initial and pivotal step in the catabolism of cis-dienelactone is its hydrolysis, a reaction catalyzed by the enzyme dienelactone hydrolase (DLH). nih.gov This enzyme plays a crucial role in the modified ortho-cleavage pathway for the degradation of chloroaromatic compounds. ebi.ac.uk

Catalytic Mechanisms of Dienelactone Hydrolase Action

Dienelactone hydrolase employs a catalytic triad (B1167595) composed of cysteine, histidine, and aspartate residues to facilitate the hydrolysis of the lactone ring in this compound. nih.govnih.govebi.ac.uk The proposed mechanism bears resemblance to that of cysteine and serine proteases. nih.govnih.gov

The catalytic cycle is thought to involve the following key steps:

The cysteine residue (Cys-123), activated by the histidine (His-202) and aspartate (Asp-171) dyad, acts as a nucleophile, attacking the carbonyl carbon of the lactone ring. nih.govnih.govebi.ac.uk

This nucleophilic attack leads to the formation of a tetrahedral intermediate. nih.gov

The collapse of this intermediate results in the opening of the lactone ring and the formation of a covalently bound acyl-enzyme intermediate. nih.gov

Subsequent deacylation by a water molecule, likely activated by the histidine residue, releases the product, maleylacetate (B1240894), and regenerates the active site of the enzyme. nih.gov

Inhibitor binding studies suggest that the substrate, dienelactone, is held within the active site through hydrophobic interactions surrounding the lactone ring and by ionic interactions between its carboxylate group and arginine residues (Arg-81 and Arg-206). nih.gov

Product Formation: Maleylacetate as a Key Intermediate

The enzymatic hydrolysis of this compound by dienelactone hydrolase yields maleylacetate as the primary product. nih.govpsu.edunih.gov This has been confirmed through techniques such as 1H nuclear magnetic resonance (NMR) spectroscopy, which did not show evidence for the formation of 3-hydroxymuconate. nih.govpsu.edunih.gov Maleylacetate is a crucial intermediate that links the degradation of chloroaromatics to central metabolic pathways. psu.edu

Under acidic conditions, maleylacetate can be converted to 4-carboxymethyl-4-hydroxybut-2-en-4-olide. nih.govpsu.edunih.gov

Comparative Analysis of cis- and trans-Dienelactone Hydrolysis

Dienelactone hydrolases exhibit varying specificities for the cis and trans isomers of dienelactone. Some dienelactone hydrolases, such as those from Pseudomonas sp. strain B13 and Cupriavidus necator JMP134, can hydrolyze both cis- and trans-dienelactone. asm.orgplos.org In contrast, the dienelactone hydrolase from Burkholderia cepacia shows significant activity only towards the cis isomer, while other enzymes specifically act on the trans isomer. asm.org

For instance, two distinct dienelactone hydrolases from Cupriavidus necator JMP134, TfdEI and TfdEII, have been shown to hydrolyze both isomers with comparable efficiency. plos.org

EnzymeSubstrateK_m (µM)V_max (µM s⁻¹)k_cat/K_m (µM⁻¹ s⁻¹)
TfdEIThis compound870.2580.12
TfdEItrans-dienelactone840.0530.216
TfdEIIThis compound3050.1820.13
TfdEIItrans-dienelactone1780.07660.094

Subsequent Metabolic Conversions of Maleylacetate

Following its formation, maleylacetate is further metabolized through two primary routes: enzymatic reduction or spontaneous decarboxylation.

Reduction by Maleylacetate Reductase to 3-Oxoadipate (B1233008)

The main productive pathway for maleylacetate metabolism involves its reduction to 3-oxoadipate, a reaction catalyzed by the enzyme maleylacetate reductase. nih.govpsu.edunih.govjebas.org This enzyme utilizes NADH or NADPH as a cofactor to reduce the carbon-carbon double bond in maleylacetate. ebi.ac.ukasm.org The product, 3-oxoadipate, is a key intermediate of the 3-oxoadipate pathway (also known as the β-ketoadipate pathway), which ultimately channels carbon from aromatic compounds into the tricarboxylic acid (TCA) cycle. oup.comnih.gov

Maleylacetate reductases are crucial for the degradation of a variety of aromatic compounds in aerobic microbes. ebi.ac.uk For example, in Alcaligenes eutrophus JMP134, maleylacetate reductase efficiently converts both maleylacetate and 2-chloromaleylacetate, channeling them into the 3-oxoadipate pathway. asm.org

Spontaneous Decarboxylation Pathways and By-product Formation

Under neutral conditions, maleylacetate is unstable and can undergo spontaneous decarboxylation, leading to the formation of cis-acetylacrylate. nih.govpsu.edu This reaction competes with the enzymatic reduction by maleylacetate reductase. nih.govpsu.edu Under acidic conditions, a slow decarboxylation of maleylacetate can also occur, forming cis-acetylacrylate acylal. nih.gov The formation of these by-products represents a non-productive diversion of carbon from the central metabolic pathway.

Integration into Central Metabolic Cycles (e.g., TCA Cycle)

The catabolism of this compound, a key intermediate in the breakdown of chloroaromatic compounds, culminates in its conversion into metabolites that can enter central metabolic pathways, most notably the tricarboxylic acid (TCA) cycle. iaea.org This integration is a critical step in the complete mineralization of these xenobiotic compounds, allowing the organism to derive energy and carbon from their degradation. The process is mediated by a specific sequence of enzymatic reactions.

The pathway begins with the hydrolysis of the lactone ring of this compound. This reaction is catalyzed by the enzyme dienelactone hydrolase (EC 3.1.1.45). asm.orgebi.ac.uk Research using 1H nuclear magnetic resonance (1H NMR) has definitively shown that the product of this hydrolysis is maleylacetate . asm.orgpsu.edunih.gov Initially, it was debated whether the product might be 3-hydroxymuconate, but experimental evidence confirmed maleylacetate as the correct intermediate under physiological conditions. psu.edunih.gov

The subsequent and crucial step is the reduction of maleylacetate. This reaction is carried out by maleylacetate reductase (MAR) (EC 1.3.1.32), an NADH- or NADPH-dependent enzyme. ebi.ac.ukasm.org Maleylacetate reductase catalyzes the reduction of the carbon-carbon double bond in maleylacetate to yield 3-oxoadipate . nih.govjebas.orguniprot.org This reaction effectively channels metabolites from the degradation of chloroaromatics into the 3-oxoadipate pathway. asm.org It is worth noting that maleylacetate is somewhat unstable and can undergo spontaneous decarboxylation to cis-acetylacrylate, a reaction that competes with the enzymatic reduction to 3-oxoadipate. psu.edunih.gov

The final conversion of 3-oxoadipate into TCA cycle intermediates involves two additional enzymatic steps, linking the peripheral degradation pathway to central metabolism. oup.comoup.com First, 3-oxoadipate:succinyl-CoA transferase activates 3-oxoadipate to 3-oxoadipyl-CoA . Subsequently, 3-oxoadipyl-CoA thiolase cleaves this molecule into two fundamental metabolic building blocks: acetyl-CoA and succinyl-CoA . oup.comoup.com Both acetyl-CoA and succinyl-CoA are primary intermediates of the TCA cycle, and their formation from this compound represents the successful integration of the chloroaromatic degradation pathway into the cell's core metabolism. oup.com

Research Findings on Enzymatic Steps

The elucidation of this pathway has been supported by detailed biochemical and analytical studies.

Dienelactone Hydrolase: Studies on the enzyme from various bacteria, including Pseudomonas sp. strain B13 and Cupriavidus necator JMP134, have characterized its substrate specificity. asm.orgresearchgate.net Some forms of the enzyme can hydrolyze both cis- and trans-dienelactone, while others are specific to one isomer. asm.orgresearchgate.netunit.no The kinetic properties of two dienelactone hydrolases from C. necator (TfdEI and TfdEII) have been compared, showing they catalyze the hydrolysis of this compound with similar efficiency despite having different Michaelis constants (Km). researchgate.net

Maleylacetate Reductase: This enzyme has been purified and characterized from organisms like Alcaligenes eutrophus JMP134 (now C. necator). asm.org The enzyme from this strain is a dimer of identical subunits and shows a preference for NADH over NADPH as the cosubstrate. asm.org It efficiently converts both maleylacetate and chloromaleylacetate, channeling them into the 3-oxoadipate pathway. asm.org

The following table summarizes the key enzymatic transformations from this compound to TCA cycle intermediates.

SubstrateEnzymeProductMetabolic Pathway
This compoundDienelactone HydrolaseMaleylacetateChlorocatechol Pathway
MaleylacetateMaleylacetate Reductase3-OxoadipateChlorocatechol / 3-Oxoadipate Pathway
3-Oxoadipate3-Oxoadipate:Succinyl-CoA Transferase3-Oxoadipyl-CoA3-Oxoadipate Pathway
3-Oxoadipyl-CoA3-Oxoadipyl-CoA ThiolaseAcetyl-CoA + Succinyl-CoAIntegration into TCA Cycle

The table below details research findings on the key enzymes involved in the initial catabolism of this compound.

EnzymeSource Organism (Example)Substrate(s)CofactorKey Research FindingCitation
Dienelactone Hydrolase (TfdEI)Cupriavidus necator JMP134This compound, trans-DienelactoneNoneHydrolyzes this compound with a Km of 87 µM. researchgate.net
Dienelactone Hydrolase (TfdEII)Cupriavidus necator JMP134This compound, trans-DienelactoneNoneHydrolyzes this compound with a Km of 305 µM. researchgate.net
Maleylacetate ReductaseAlcaligenes eutrophus JMP134Maleylacetate, 2-ChloromaleylacetateNADH (preferred), NADPHConverts maleylacetate and chloromaleylacetate with similar efficiencies (Km ≈ 31 µM for both). asm.org

Enzymology of Cis Dienelactone Metabolism

Characterization of Key Enzymes

The metabolic fate of cis-dienelactone is orchestrated by a specific class of enzymes known as dienelactone hydrolases. These enzymes have been isolated and studied from various microorganisms, providing a comprehensive understanding of their biochemical nature.

Purification and Biochemical Properties of Dienelactone Hydrolases

Dienelactone hydrolase (DLH), which catalyzes the conversion of cis- or trans-dienelactone to maleylacetate (B1240894), has been successfully purified from several bacterial strains. nih.gov In a notable study, DLH from Pseudomonas sp. strain B13 was purified approximately 24-fold from cell extracts, resulting in a homogeneous enzyme preparation. nih.gov This purified enzyme was found to be a monomer with a molecular weight of about 30,000 Daltons. nih.gov

Further characterization of the Pseudomonas sp. B13 DLH revealed the presence of two cysteinyl side chains per molecule. nih.gov One of these cysteine residues is highly reactive and essential for catalytic activity, as its modification with p-chloromercuribenzoate leads to enzyme inactivation, which can be reversed by dithiothreitol. nih.gov The second cysteine residue appears to be less accessible in the native protein structure. nih.gov

Similarly, two distinct dienelactone hydrolases, designated TfdEI and TfdEII, have been purified from Cupriavidus necator JMP134. plos.org These enzymes were also found to be monomeric, each with a molecular weight of approximately 25 kDa. nih.govresearchgate.net The purification of TfdEI and TfdEII was achieved through a multi-step process involving ultra-membrane filtration, anion-exchange chromatography, and gel-filtration, leading to a 125.5-fold and 131.6-fold purification, respectively. plos.org

A thermostable dienelactone hydrolase has also been purified from the thermoacidophilic archaeon Sulfolobus solfataricus P1. nih.gov This enzyme is also a monomer with a molecular weight of approximately 29 kDa. nih.gov

Kinetic Studies of Dienelactone Hydrolase Activity (Kinetics of Substrate Hydrolysis)

Kinetic analyses have been instrumental in understanding the efficiency and substrate preferences of dienelactone hydrolases. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide key insights into their function.

For the dienelactone hydrolase from Pseudomonas sp. strain B13, the kcat for dienelactone was determined to be 1,800 min-1. nih.gov This catalytic rate is an order of magnitude lower than that observed for enol-lactone hydrolases, which may explain the high levels of DLH expression in induced bacterial cultures. nih.gov The Km value of this enzyme for this compound was reported to be 400 µM. plos.org In another study focusing on the same strain, a Km value of 381 µM for this compound was reported. nih.gov

Interactive Data Table: Kinetic Parameters of Dienelactone Hydrolases

Enzyme Source Organism Substrate Km (µM) kcat (min-1) kcat/Km (µM-1s-1) Reference
Dienelactone Hydrolase Pseudomonas sp. strain B13 cis-Dienelactone 400 1,800 - nih.govplos.org
Dienelactone Hydrolase Pseudomonas sp. strain B13 trans-Dienelactone 400 1,800 - plos.org
Dienelactone Hydrolase Pseudomonas sp. strain B13 Protoanemonin (B48344) 415 - - nih.gov
TfdEI Cupriavidus necator JMP134 cis-Dienelactone 87 10.44 0.12 plos.orgnih.gov
TfdEI Cupriavidus necator JMP134 trans-Dienelactone 84 - 0.216 plos.orgnih.gov
TfdEII Cupriavidus necator JMP134 cis-Dienelactone 305 39.6 0.13 plos.orgnih.gov
TfdEII Cupriavidus necator JMP134 trans-Dienelactone 178 - 0.094 plos.orgnih.gov
Dienelactone Hydrolase Sulfolobus solfataricus P1 trans-Dienelactone - - 92.5 nih.gov

Substrate Specificity and Affinity of Enzymes Involved in this compound Transformation

Dienelactone hydrolases can be classified into different types based on their substrate specificity. plos.org Some exhibit a preference for this compound, others for the trans-isomer, and some are active against both. plos.orgdntb.gov.ua

The dienelactone hydrolase from Pseudomonas sp. strain B13 and Cupriavidus necator JMP134 are categorized as type III DLHs, as they are active against both cis- and trans-dienelactones. plos.org At a substrate concentration of 0.1 mM, the Pseudomonas enzyme hydrolyzes trans-dienelactone four times faster than the cis-isomer. plos.org The TfdEI and TfdEII enzymes from C. necator JMP134 also hydrolyze both isomers, but they are more efficient with this compound compared to previously reported DLHs. plos.org

In contrast, the dienelactone hydrolase from Pseudomonas cepacia shows a distinct preference for this compound and does not significantly convert the trans-isomer, muconolactone (B1205914), or 3-oxoadipate (B1233008) enol-lactone. dntb.gov.ua This classifies it as a type I DLH. plos.org Another class of enzymes, found in other bacterial strains, specifically converts trans-dienelactone but not the cis-isomer. asm.org

Interestingly, the dienelactone hydrolase from Pseudomonas sp. strain B13 can also detoxify protoanemonin, a toxic byproduct that can be formed during the degradation of some chloroaromatic compounds, by converting it to cis-acetylacrylate. asm.orgethz.chresearchgate.net Although the Km value for protoanemonin is similar to that for this compound, the turnover rate is only about 1% of that for its primary substrate. asm.orgresearchgate.net

Effects of Environmental Conditions on Enzyme Activity (e.g., pH, Temperature Optima)

The catalytic activity of dienelactone hydrolases is influenced by environmental factors such as pH and temperature. The two hydrolases from Cupriavidus necator JMP134, TfdEI and TfdEII, both exhibit optimal activity at a pH of 7.0 and a temperature of 37°C. nih.govresearchgate.netresearchgate.net These enzymes retain approximately 50% of their activity after an hour of incubation at 50°C. nih.govresearchgate.net

In contrast, the dienelactone hydrolase from Pseudomonas sp. strain B13 has an optimal pH of 7.5, while the enzyme from Pseudomonas cepacia works best at a more acidic pH of 5.5. nih.govdntb.gov.ua A thermostable dienelactone hydrolase from the archaeon Sulfolobus solfataricus P1 shows maximal activity at a much higher temperature of 74°C and a pH of 5.0. nih.govresearchgate.net This enzyme demonstrates remarkable thermostability, retaining about 50% of its activity even after 50 hours of incubation at 90°C. nih.gov The activity of some hydrolases can also be influenced by the presence of divalent cations or EDTA. plos.orgnih.gov

Interactive Data Table: Optimal Conditions for Dienelactone Hydrolase Activity

Enzyme Source Organism Optimal pH Optimal Temperature (°C) Reference
TfdEI Cupriavidus necator JMP134 7.0 37 nih.govresearchgate.net
TfdEII Cupriavidus necator JMP134 7.0 37 nih.govresearchgate.net
Dienelactone Hydrolase Pseudomonas sp. strain B13 7.5 - nih.gov
Dienelactone Hydrolase Pseudomonas cepacia 5.5 - nih.gov
Dienelactone Hydrolase Sulfolobus solfataricus P1 5.0 74 nih.govresearchgate.net
CbaA Hydrolase Pigmentiphaga sp. DL-8 9.0 55 asm.org

Structural Biology and Evolutionary Aspects

The three-dimensional structures of these enzymes provide crucial insights into their catalytic mechanisms and evolutionary relationships.

Three-Dimensional Structures of Dienelactone Hydrolases and Cycloisomerases

The crystal structure of dienelactone hydrolase from Pseudomonas sp. B13 has been determined at a resolution of 1.8 Å. nih.gov This revealed that DLH is an α/β protein, characterized by a structure containing seven helices and an eight-stranded β-pleated sheet. nih.gov This α/β hydrolase fold is a common structural motif found in a wide variety of hydrolytic enzymes. nih.gov

The active site of the Pseudomonas DLH features a catalytic triad (B1167595) of amino acid residues: Cysteine-123, Histidine-202, and Aspartate-171. nih.gov This triad is reminiscent of the catalytic machinery found in serine and cysteine proteases and is essential for the hydrolysis of the dienelactone substrate. nih.gov The active site cysteine is located at the N-terminal end of an alpha-helix. nih.gov

Structural studies of mutant dienelactone hydrolases have further illuminated the relationship between structure and function. rcsb.org For instance, the crystal structure of a C123S mutant of DLH bound to an inhibitor showed how the active site accommodates different molecules. researchgate.net Directed evolution studies, coupled with crystallographic analysis, have demonstrated how mutations can alter substrate specificity and enhance catalytic activity towards non-physiological substrates. rcsb.orgrcsb.org These studies revealed that mutations can cause significant changes in how the enzyme recognizes and binds substrates, sometimes leading to a complete reorientation of the substrate within the active site. rcsb.org

The enzymes that produce dienelactones, the chloromuconate cycloisomerases, have also been structurally characterized. nih.gov These enzymes, along with muconate cycloisomerases, are involved in the upstream steps of the degradation pathway. asm.org Reanalysis of the chloromuconate cycloisomerase structure has suggested a mechanism where a single lysine (B10760008) residue acts as a general acid/base to perform both protonation and deprotonation steps required for catalysis. rcsb.org The evolutionary relationship between dienelactone hydrolases and 3-oxoadipate enol-lactone hydrolases, which are involved in the degradation of non-chlorinated aromatics, is distant, suggesting that DLHs may have been recruited from a different ancestral pathway for the specific purpose of chlorocatechol catabolism. nih.govnih.gov

Active Site Architecture and Catalytic Residues

Dienelactone hydrolase (DLH), the primary enzyme responsible for metabolizing this compound, belongs to the α/β hydrolase fold superfamily of enzymes. plos.orgnih.gov Its structure is characterized by an eight-stranded β-pleated sheet, with seven of the strands running parallel, surrounded by seven α-helices. nih.govuni-hamburg.denih.gov This structural fold provides the scaffold for the enzyme's active site.

The catalytic mechanism of dienelactone hydrolase relies on a catalytic triad, a common feature in hydrolases. plos.org In the most extensively studied DLH from Pseudomonas knackmussii B13, this triad is composed of Cysteine-123, Histidine-202, and Aspartate-171. plos.orgnih.govnih.gov The identification of Cys-123 as the essential catalytic nucleophile was confirmed through a combination of crystallographic, biochemical, and genetic studies. nih.gov This finding was significant as it corrected an earlier, incorrect hypothesis about the active site's location. nih.gov The catalytic triad's geometry bears a striking resemblance to those found in thiol proteases like papain and serine proteases like subtilisin, suggesting a convergent evolution of similar enzymatic mechanisms. nih.gov

Site-directed mutagenesis studies have been crucial in confirming the roles of these residues. For instance, replacing Cys-123 with a serine (C123S) resulted in a protein that was only 10% as active as the wild-type enzyme, while changing it to an alanine (B10760859) (C123A) rendered the enzyme completely inactive. nih.gov In addition to the catalytic triad, other residues such as Glutamate-36, Arginine-81, and Arginine-206 have been identified as playing key roles in substrate binding and catalysis. plos.org Structural predictions indicate that many dienelactone hydrolases conserve this catalytic triad and surrounding motifs, such as the G-x-C-x-G-G motif around the catalytic cysteine. researchgate.netresearchgate.net The hydrolysis reaction transforms this compound into maleylacetate. nih.govnih.govpsu.edu

Table 1: Key Catalytic Residues in Dienelactone Hydrolase from Pseudomonas knackmussii B13

Residue Role in Catalysis Supporting Evidence
Cysteine-123 Acts as the catalytic nucleophile, attacking the substrate. nih.gov Site-directed mutagenesis (C123S, C123A) dramatically reduced or eliminated activity. nih.gov Confirmed by crystallographic and biochemical data. nih.govnih.gov
Histidine-202 Functions as a general base, activating the Cys-123 thiol group for nucleophilic attack. nih.gov Implicated by preliminary enzyme inactivation data and atomic model examination. nih.gov Part of the conserved catalytic triad. plos.org
Aspartate-171 Orients and stabilizes the positively charged histidine residue, enhancing its basicity. nih.gov Implicated by preliminary enzyme inactivation data and atomic model examination. nih.gov Part of the conserved catalytic triad. plos.org
Glutamate-36 Plays a key role before and after substrate binding. plos.org Identified through detailed studies of the catalytic mechanism and crystal structure. plos.org
Arginine-81 Plays a key role before and after substrate binding. plos.org Identified through detailed studies of the catalytic mechanism and crystal structure. plos.org
Arginine-206 Plays a key role before and after substrate binding. plos.org Identified through detailed studies of the catalytic mechanism and crystal structure. plos.org

Classification and Phylogeny of Dienelactone-Metabolizing Enzymes

Dienelactone hydrolases are classified into distinct groups based on their substrate specificity, particularly their relative activities towards cis- and trans-dienelactone. asm.orgasm.orgnih.gov This classification system provisionally divides the enzymes into three main types. asm.orgnih.gov

Type I: These enzymes show a strong preference for trans-dienelactone, converting it much more rapidly than the cis-isomer. This type is found in several strains of Alcaligenes eutrophus (now Cupriavidus necator) and Alcaligenes strain A7 that utilize 4-fluorobenzoate. asm.orgnih.gov

Type II: In contrast to Type I, Type II hydrolases exhibit a distinct preference for this compound and have little to no significant activity on the trans-isomer. asm.orgasm.orgnih.govdntb.gov.ua The dienelactone hydrolase from Burkholderia cepacia (formerly Pseudomonas cepacia) is the archetypal example of a Type II enzyme. asm.orgasm.orgdntb.gov.ua

Type III: Enzymes in this category hydrolyze both cis- and trans-dienelactone at rates of the same order of magnitude. asm.orgnih.gov The well-studied dienelactone hydrolase from Pseudomonas knackmussii B13 and the enzymes from Cupriavidus necator JMP134 (encoded on the pJP4 plasmid) are classic examples of Type III hydrolases. plos.orgasm.orgasm.orgnih.gov

Phylogenetic analyses show that dienelactone hydrolases are part of the large α/β hydrolase superfamily. researchgate.netresearchgate.netnih.gov Sequence comparisons and phylogenetic tree construction reveal that these enzymes form distinct branches, often correlating with their classification type. nih.govresearchgate.netresearchgate.net For instance, a novel dienelactone hydrolase (Dlh3) identified from a microalgae bacterial community was phylogenetically clustered with Type I Dlhs. nih.gov Similarly, enzymes from Gram-positive bacteria like Rhodococcus opacus are related to other dienelactone hydrolases but form a separate branch from those found in Proteobacteria, highlighting their distinct evolutionary history. nih.gov

Table 2: Classification of Dienelactone Hydrolases

Type Substrate Preference Example Organism(s)
Type I trans-dienelactone >> cis-dienelactone Alcaligenes eutrophus strains 335, H16, JMP222; Alcaligenes strain A7 asm.orgnih.gov
Type II cis-dienelactone >> trans-dienelactone Burkholderia cepacia asm.orgasm.orgnih.gov
Type III cis-dienelactone ≈ trans-dienelactone Pseudomonas knackmussii B13; Cupriavidus necator JMP134 asm.orgnih.gov

Evolutionary Divergence and Convergent Evolution of Catabolic Pathways

The evolution of pathways for degrading chloroaromatic compounds, where this compound is a key intermediate, showcases both divergent and convergent evolutionary processes. nih.govcapes.gov.br These pathways are often found on mobile genetic elements like plasmids (e.g., pJP4, pAC27, pP51), which facilitates their spread and evolution. nih.govresearchgate.net

Divergent Evolution: The chlorocatechol catabolic pathway is widely considered to have evolved from the pre-existing catechol branch of the β-ketoadipate pathway. nih.govcapes.gov.br This is supported by the high sequence similarity between some of the enzymes in both pathways, such as catechol 1,2-dioxygenases and chlorocatechol 1,2-dioxygenases, as well as muconate and chloromuconate cycloisomerases. nih.gov However, the relationship between the lactone hydrolases of the two pathways is much more distant. nih.govnih.gov The sequences of dienelactone hydrolases are quite dissimilar to those of 3-oxoadipate enol-lactone hydrolases (from the catechol pathway), despite sharing the α/β hydrolase fold. nih.govnih.gov This significant divergence suggests that for the specific task of chlorocatechol degradation, dienelactone hydrolases were likely recruited from a different, pre-existing ancestral pathway rather than evolving directly from the 3-oxoadipate enol-lactone hydrolases. nih.govnih.govresearchgate.net

Convergent Evolution: A striking example of convergent evolution is seen when comparing the chlorocatechol catabolic pathways of Gram-positive bacteria, such as Rhodococcus opacus, and Gram-negative Proteobacteria. nih.gov Biochemical and genetic analyses have revealed that the enzymes in R. opacus are functionally analogous to their proteobacterial counterparts but are phylogenetically distant. nih.govnih.gov For example, the chlorocatechol 1,2-dioxygenase (ClcA) and chloromuconate cycloisomerase (ClcB) from R. opacus 1CP represent entirely different branches in phylogenetic trees compared to the proteobacterial enzymes. nih.gov This indicates that while the gene sequences diverged significantly, the functional adaptation to efficiently metabolize chlorocatechols occurred independently in these two major bacterial lineages. nih.gov This is a clear case where different evolutionary routes converged on the same biochemical solution to a specific environmental challenge.

Table 3: Comparison of Evolutionary Patterns in Dienelactone Catabolism

Evolutionary Pattern Description Evidence
Divergent Evolution Chlorocatechol pathway enzymes diverged from the ancestral catechol pathway. High sequence similarity for dioxygenases and cycloisomerases, but distant relation for lactone hydrolases (dienelactone hydrolase vs. 3-oxoadipate enol-lactone hydrolase). nih.govnih.govcapes.gov.br
Convergent Evolution Independent evolution of functionally similar chlorocatechol degradation pathways in different bacterial lineages. Rhodococcus opacus (Gram-positive) and various Proteobacteria (Gram-negative) have phylogenetically distinct but functionally equivalent enzyme systems for chlorocatechol breakdown. nih.govnih.gov

Table 4: List of Chemical Compounds

Compound Name
cis-Acetylacrylate
This compound
3-Chlorobenzoate (B1228886)
3-Chloro-cis,cis-muconate (B1234730)
3-Chlorocatechol (B1204754)
3-Hydroxymuconate
3-Oxoadipate
3-Oxoadipate enol-lactone
4-Carboxymethyl-4-hydroxybut-2-en-4-olide
4-Fluorobenzoate
4-Fluoromethylenbut-2-en-4-olide
Alanine
Aspartate
Catechol
Chloromaleylacetate
Cysteine
Glutamate
Histidine
Maleylacetate
Muconolactone
p-Nitrophenyl acetate
Protoanemonin
Serine
trans-Cinnamoyl imidazole
trans-Dienelactone

Genetic and Molecular Basis of Cis Dienelactone Metabolism

Identification and Characterization of Gene Clusters

The metabolic pathways for degrading chloroaromatic compounds, which funnel into the cis-dienelactone intermediate, are encoded by specific gene clusters. The most well-characterized of these are the clc and tfd gene clusters, often found on catabolic plasmids in bacteria.

Cloning and Sequencing of clc, tfd, and Related Gene Operons

The key to understanding the metabolism of this compound has been the successful cloning and sequencing of the gene operons responsible for the degradation of chloroaromatics. These efforts have primarily focused on the clc (chlorocatechol) and tfd (2,4-dichlorophenoxyacetic acid) gene clusters.

The clc gene cluster, involved in 3-chlorobenzoate (B1228886) degradation, was notably cloned from plasmids like pAC27 in Pseudomonas putida and pWR1 in Pseudomonas sp. strain B13. dntb.gov.ua Sequencing of a fragment from pAC27 identified the clcD gene, which encodes dienelactone hydrolase, the enzyme that catalyzes the hydrolysis of this compound to maleylacetate (B1240894). dntb.gov.ua This gene is part of the larger clcABD operon. asm.org

Similarly, the tfd gene cluster from plasmid pJP4, found in Cupriavidus necator JMP134 (formerly Ralstonia eutropha), has been extensively studied. asm.orgmdpi.com This plasmid contains the tfdCDEF operon, which is responsible for the breakdown of dichlorocatechol. asm.org The genes tfdC, tfdD, and tfdE encode chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase, respectively. asm.orgresearchgate.net Interestingly, plasmid pJP4 carries two structurally different but functional dienelactone hydrolase genes, tfdEI and tfdEII. ucdavis.eduplos.org

Comparative sequence analyses have shown significant homology between the clc and tfd gene clusters. For instance, the deduced amino acid sequences of TfdD and TfdE from plasmid pJP4 share 63% and 53% identity with their functional counterparts, ClcB and ClcD, from plasmid pAC27. asm.org This suggests a divergent evolution from a common ancestral pathway for chlorocatechol degradation. mdpi.com Other related gene clusters, such as the tcb genes for tetrachlorobenzene degradation from plasmid pP51, also show similar organization and high sequence identity, further supporting this evolutionary link. mdpi.com

Gene ClusterKey Genes for Dienelactone PathwayOriginal Source Organism (Plasmid)Reference
clc clcA, clcB, clcDPseudomonas sp. strain B13 (pWR1), Pseudomonas putida (pAC27) dntb.gov.uaasm.org
tfd tfdC, tfdD, tfdE, tfdFCupriavidus necator JMP134 (pJP4) asm.orgresearchgate.net
tcb tcbC, tcbD, tcbE, tcbFPseudomonas sp. strain P51 (pP51) mdpi.com

Organization and Regulation of Genes for Dienelactone Transformation

The genes responsible for converting chlorocatechols to intermediates of central metabolism are typically organized into compact operons. In the tfd system of plasmid pJP4, the genes tfdC, tfdD, tfdE, and tfdF are clustered together, enabling their coordinated expression. asm.org This operon encodes the enzymes that convert 3,5-dichlorocatechol (B76880) sequentially to 2-chloromaleylacetate. researchgate.net A similar organization is seen in the clc cluster of pAC27, where clcA, clcB, and clcD are grouped. asm.orgnih.gov

Regulation of these catabolic operons is tightly controlled, primarily by transcriptional activators belonging to the LysR-type family (LTTRs). nih.gov A characteristic feature of these systems is a divergently transcribed regulatory gene located upstream of the catabolic operon it controls. dntb.gov.uanih.gov For example, the clc operon in Rhodococcus opacus 1CP is regulated by ClcR, a LysR-type protein whose gene is transcribed divergently from the clcB gene. nih.gov Likewise, the tfdCDEF operon on plasmid pJP4 is regulated by TfdR (also known as TfdS). dntb.gov.uaucdavis.edu These regulators bind to the promoter region between the regulatory and catabolic genes, activating transcription upon binding an inducer molecule, which is typically an intermediate of the pathway, such as chloromuconate.

Functional Genomics and Metagenomics Approaches

Advances in genomics have provided deeper insights into the regulation, evolution, and dissemination of this compound metabolic pathways in microbial communities.

Transcriptional Regulation of Dienelactone Catabolic Genes

The expression of dienelactone catabolic genes is a highly regulated process, ensuring that the degradative enzymes are produced only when a suitable substrate is present. nih.gov As mentioned, LysR-type transcriptional regulators (LTTRs) are central to this control. nih.gov The TfdT protein, encoded by a gene upstream of the tfdCDEF operon on plasmid pJP4, is another example of a LysR-type regulator. dntb.gov.ua These regulatory proteins function as sensors for pathway intermediates. When an inducer molecule binds to the regulator, it causes a conformational change that allows the protein to recruit RNA polymerase to the promoter of the catabolic operon, thereby initiating transcription. nih.gov This mechanism of positive control allows bacteria to respond efficiently to the availability of chloroaromatic compounds in the environment while conserving energy by not producing the enzymes unnecessarily.

Horizontal Gene Transfer and Dissemination of Dienelactone Metabolic Pathways

The widespread ability of diverse bacteria to degrade chloroaromatics is largely due to the horizontal gene transfer (HGT) of the catabolic gene clusters. mdpi.com The location of the clc, tfd, and tcb gene clusters on mobile genetic elements, particularly conjugative plasmids like pJP4 and pAC27, is a key factor facilitating their dissemination among different bacterial genera. mdpi.comannualreviews.org

This process of HGT has led to the evolution of "mosaic" operons, where genes may have different evolutionary origins but have been assembled to create a functional catabolic pathway. mdpi.com Phylogenetic analyses of the various tfd gene clusters show that they can be classified into different types (tfdI, tfdII, etc.), which have likely evolved through a combination of HGT, gene duplication, and displacement events. mdpi.com This genetic mobility provides a powerful mechanism for bacteria to rapidly acquire new degradative capabilities and adapt to novel environmental contaminants. The presence of these pathways in phylogenetically distant bacteria underscores the significance of HGT in the evolution of microbial degradation networks. annualreviews.org

Genetic Engineering for Enhanced Degradative Capabilities

The detailed molecular understanding of the clc and tfd pathways has paved the way for the genetic engineering of microorganisms with enhanced capabilities for bioremediation. A key strategy has been the "patchwork assembly" of metabolic pathways. annualreviews.org This involves the rational construction of hybrid strains by combining degradative modules from different organisms. annualreviews.org

For instance, a bacterium capable of converting a chlorinated aromatic compound to a chlorocatechol but lacking the enzymes for further breakdown can be engineered by introducing the clc or tfd operon. annualreviews.org This provides the recipient strain with the complete "modified ortho pathway" required to mineralize the compound. annualreviews.org Researchers have successfully used both in vivo (conjugal transfer) and in vitro (cloning) techniques to transfer these gene clusters, creating novel strains capable of degrading pollutants that were toxic to the parent organisms. nih.gov Overexpression of specific rate-limiting enzymes, such as dienelactone hydrolase, has also been explored to enhance the efficiency of the degradation pathway. plos.orgresearchgate.net These genetic engineering approaches hold significant promise for developing robust microbial catalysts for cleaning up contaminated environments.

Mechanistic Insights into Cis Dienelactone Transformations

Stereochemical Resolution of Enzymatic Reactions

The enzymatic hydrolysis of dienelactones is characterized by a high degree of stereoselectivity, with different enzymes exhibiting distinct preferences for cis- or trans-dienelactone isomers. Dienelactone hydrolases (DLHs) are broadly classified based on their substrate specificity. ebi.ac.ukunit.no Type II DLHs are specific for cis-dienelactone, while Type I enzymes act on trans-dienelactone, and Type III can hydrolyze both isomers. unit.no

For instance, the dienelactone hydrolase from Pseudomonas sp. strain B13 efficiently hydrolyzes this compound. asm.org In contrast, the enzyme from Pseudomonas sp. strain RW10 does not detectably transform this compound but is active on the trans isomer. asm.org The enzyme from Burkholderia cepacia also demonstrates a high degree of specificity, hydrolyzing only the cis isomer with significant activity. asm.org

Furthermore, the stereochemistry of the reaction products is also tightly controlled. The cycloisomerization of 3-chloro-cis,cis-muconate (B1234730) by chloromuconate cycloisomerase specifically yields this compound. asm.orgasm.org This is a key step that avoids the formation of the toxic metabolite protoanemonin (B48344), which can be produced from the same substrate by other enzymes like muconate cycloisomerase. asm.orgnih.gov The enzymatic dehalogenation of 5-chloromuconolactone (B1176566) can also lead to different stereoisomers; for example, the ClcF enzyme from Rhodococcus opacus 1CP produces this compound, distinguishing it from other enzymes that yield trans-dienelactone. nih.gov

Table 1: Kinetic Parameters of Dienelactone Hydrolases for cis-Dienelactone

Enzyme Source Km (µM) Vmax or Hydrolysis Rate Reference
Pseudomonas sp. strain B13 381 ± 28 - asm.org
TfdEI (Cupriavidus necator) 87 0.258 µM s-1 researchgate.net
TfdEII (Cupriavidus necator) 305 0.182 µM s-1 researchgate.net
GaDlh (Glaciecola agarilytica) 256 - (Catalytic efficiency 81.7 s⁻¹) researchgate.net

Detailed Reaction Mechanisms for Lactone Ring Opening

The hydrolysis of the lactone ring of this compound is catalyzed by dienelactone hydrolase, an enzyme belonging to the α/β hydrolase superfamily. researchgate.netmdpi.com These enzymes typically employ a catalytic triad (B1167595) to facilitate nucleophilic catalysis. mdpi.com In many dienelactone hydrolases, this triad is composed of cysteine, histidine, and aspartate (Cys-His-Asp). researchgate.netnih.gov

A proposed mechanism for the ring-opening reaction involves a nucleophilic attack by the cysteine residue of the catalytic triad on the acyl carbon of the lactone. asm.org This forms a tetrahedral intermediate. The collapse of this intermediate generates an enolate anion. asm.org This is followed by a deacylation step, where a water molecule attacks the acyl-enzyme intermediate, releasing the product, maleylacetate (B1240894). asm.org

In the resting state of the enzyme from Pseudomonas sp. strain B13, the catalytic Cys123 thiol is proposed to form a hydrogen bond with a glutamic acid residue (Glu36) in the enzyme's interior, while His202 is paired with Asp171. nih.gov Substrate binding is thought to trigger a conformational change. The binding of the anionic substrate to an arginine residue (Arg206) weakens the Arg206/Glu36 ion pair. This allows the now destabilized Glu36 to deprotonate the Cys123 thiol, activating it for nucleophilic attack. nih.gov This substrate-induced activation mechanism ensures the highly reactive thiolate nucleophile is generated only when the substrate is present in the active site. nih.gov

Tautomerism and Isomerization of Intermediates (e.g., Maleylacetate)

The product of the this compound hydrolase reaction is maleylacetate. asm.orgpsu.edu This has been confirmed through techniques such as 1H nuclear magnetic resonance (NMR), which showed no evidence for the formation of 3-hydroxymuconate. asm.orgpsu.edu Maleylacetate is a keto-enol tautomer, a class of structural isomers that can rapidly interconvert. iiitd.edu.inquora.comlibretexts.org Tautomers differ in the position of a proton and the location of a double bond. quora.com

Under physiological conditions, the hydrolysis product of this compound exists as maleylacetate. psu.edu However, under acidic conditions, maleylacetate undergoes isomerization and cyclization to form a five-membered ring structure, 4-carboxymethyl-4-hydroxybut-2-en-4-olide, also known as 4-hydroxymuconolactone. asm.orgpsu.edu This transformation is evident from changes in the 1H NMR spectrum, including a characteristic downfield shift of the methylene (B1212753) protons and a change in the coupling constant of the olefinic protons, indicative of a closed-ring system. psu.edu Maleylacetate can also undergo spontaneous decarboxylation to form cis-acetylacrylate. asm.orgpsu.edu

Table 2: Structural Forms of the Hydrolysis Product of cis-Dienelactone

Condition Predominant Chemical Species Reference
Physiological pH Maleylacetate asm.orgpsu.edu
Acidic pH 4-Carboxymethyl-4-hydroxybut-2-en-4-olide asm.orgpsu.edu

Proton Transfer and Hydride Transfer Mechanisms

Proton transfer is a fundamental process in the enzymatic reactions involving this compound and its subsequent intermediates. In the hydrolysis mechanism of dienelactone hydrolase, after the formation of the first tetrahedral intermediate, the resulting enolate anion is proposed to abstract a proton from a nearby water molecule. asm.org This step is crucial for the subsequent deacylation that releases the final product. asm.org

In related enzymatic systems, such as muconate cycloisomerases, specific lysine (B10760008) residues have been identified as key proton donors in the catalytic mechanism. researchgate.netnih.govnih.gov For example, replacing a key lysine residue with alanine (B10760859) in muconate cycloisomerase resulted in a variant enzyme that could no longer form protoanemonin from 3-chloro-cis,cis-muconate but instead produced this compound. researchgate.netnih.gov This highlights the critical role of controlled protonation in determining the reaction outcome. The formation of this compound by chloromuconate cycloisomerases is thought to occur because the rate of chloride elimination from the enol-enolate intermediate is enhanced relative to the rate of proton addition. nih.govnih.gov

While proton transfer is integral to the hydrolysis and isomerization steps, hydride transfer becomes relevant in the subsequent metabolic step. The product of this compound hydrolysis, maleylacetate, is further metabolized by maleylacetate reductase, which reduces it to 3-oxoadipate (B1233008). asm.orgpsu.edu This reduction reaction involves the simultaneous oxidation of NADH, indicating a hydride transfer from the cofactor to the substrate. asm.org

Advanced Methodologies for Investigating Cis Dienelactone

Spectroscopic Methodologies for Real-Time Transformation Monitoring

Spectroscopic methods are crucial for observing the dynamic behavior of cis-dienelactone within a reaction mixture, providing insights into its structural changes and reaction kinetics without the need for separation.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation

In situ Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-invasive tool for tracking the enzymatic conversion of this compound and identifying the resulting metabolites directly in the reaction medium. psu.edunih.govnih.govasm.org This technique allows for the real-time observation of substrate and product structural changes. psu.edu For example, ¹H NMR has been effectively used to monitor the transformation of this compound into maleylacetate (B1240894) by this compound hydrolase, confirming the structure of the product and ruling out the formation of other potential intermediates like 3-hydroxymuconate. psu.edunih.govnih.gov The distinct chemical shifts of the protons in this compound and its metabolites serve as unique fingerprints for their identification and quantification during the reaction. psu.edu Additionally, ¹⁹F NMR has proven valuable for the in situ detection of unstable intermediates in pathways involving fluorinated analogues. nih.gov

Compound Proton Approximate Chemical Shift (ppm) Multiplicity
This compoundH-3~7.8dd
This compoundH-2~6.2d
This compoundH-4~6.1d
MaleylacetateH-2~6.3d
MaleylacetateH-3~6.0d
This table is based on data from research on the NMR analysis of this compound and its metabolites. Note that chemical shifts can vary based on experimental conditions such as solvent and pH. psu.edu

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Kinetic Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for analyzing the kinetics of enzymatic reactions involving this compound. This method relies on the characteristic light absorption of this compound at a specific wavelength, which is typically around 280 nm. plos.orgnih.govresearchgate.netasm.org The rate of its hydrolysis by dienelactone hydrolase can be determined by continuously monitoring the decrease in absorbance at this wavelength. plos.orgnih.govresearchgate.net This approach allows for the calculation of important kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which are essential for characterizing the efficiency of the enzyme. plos.orgnih.gov For instance, studies have used this method to compare the kinetic properties of different dienelactone hydrolases. plos.orgnih.gov

Chromatographic Techniques for Product Analysis and Separation

Chromatographic methods are indispensable for separating, identifying, and quantifying this compound and its associated metabolites from complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) for Reaction Product Identification

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis of reaction mixtures containing this compound. nih.govmdpi.comtandfonline.comasm.orgnih.gov Reverse-phase HPLC, often with a C18 column, is commonly employed to separate this compound from its precursors and products based on their differing polarities. nih.govtandfonline.com By comparing the retention times of the separated compounds to those of authentic standards, researchers can identify the various components of the reaction. asm.org The coupling of HPLC with a photodiode-array detector allows for the simultaneous monitoring of different wavelengths, which is useful for identifying multiple compounds in a single run, such as 3-fluorocatechol, 2-fluoromuconate, and this compound. nih.gov

Compound Illustrative Retention Time (min)
3-Fluorocatechol~5.5
2-Fluoromuconate~7.0
This compound~8.5
Maleylacetate~9.0
This table provides an illustrative example of HPLC retention times, which are highly dependent on specific experimental conditions such as the column, mobile phase, and flow rate. nih.govasm.org

Gel Filtration Chromatography for Enzyme Purification

To study the enzymes that metabolize this compound, they must first be purified. Gel filtration chromatography, also known as size-exclusion chromatography, is a key technique for this purpose. nih.govplos.orgresearchgate.netasm.orgpsu.edu This method separates proteins based on their molecular size. nih.gov In this process, a protein extract is passed through a column containing porous beads. Larger proteins are excluded from the pores and elute first, while smaller proteins enter the pores and have a longer path, thus eluting later. nih.gov This technique has been successfully used to purify dienelactone hydrolases from various microorganisms, which is a critical step for their detailed characterization. plos.orgresearchgate.net

Ecological and Bioremediation Implications of Cis Dienelactone Metabolism

Role in the Biotransformation of Persistent Organic Pollutants (POPs)

The cis-dienelactone pathway is a key mechanism for the breakdown of a range of persistent organic pollutants (POPs), which are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes.

Degradation of Halogenated Phenols and Aromatic Hydrocarbons

Microorganisms have evolved sophisticated enzymatic systems to degrade halogenated phenols and aromatic hydrocarbons, many of which converge on the modified ortho-cleavage pathway where this compound is a central intermediate. For instance, the bacterial degradation of 4-chlorophenol (B41353) (4-CP) can proceed through the formation of 4-chlorocatechol (B124253) (4-CC). nih.govacs.org This intermediate is then cleaved and subsequently transformed into 3-chloromuconate. nih.govacs.org A key step in this pathway is the conversion of 3-chloromuconate to this compound, a reaction catalyzed by chloromuconate cycloisomerase, which also involves the release of a chloride ion. nih.govd-nb.info

Similarly, the degradation of 3-chlorocatechol (B1204754) (3CC) can also proceed via a modified ortho-cleavage pathway, leading to the formation of this compound. d-nb.info In some bacteria, such as Rhodococcus opacus 1CP, 3CC is converted to 2-chloromuconate, which is then transformed into 5-chloromuconolactone (B1176566) and subsequently into this compound. nih.gov The versatility of this pathway allows for the breakdown of a variety of chlorinated aromatic compounds, highlighting its ecological significance in detoxifying contaminated environments. nih.gov

Contribution to the Mineralization of Environmental Contaminants

The formation of this compound is a critical step towards the complete mineralization of environmental contaminants. Mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. Once this compound is formed, it is hydrolyzed by the enzyme dienelactone hydrolase (DELH) to produce maleylacetate (B1240894). nih.govd-nb.info Maleylacetate is then further metabolized, typically reduced to 3-oxoadipate (B1233008), which can then enter the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in cells. nih.govd-nb.info This integration into the TCA cycle ensures the complete breakdown of the original pollutant, preventing the accumulation of potentially harmful intermediates. d-nb.info The efficiency of this pathway makes it a cornerstone of bioremediation strategies aimed at the complete cleanup of sites contaminated with chloroaromatic compounds. iaea.org

Detoxification of Related Intermediates

The metabolic pathways that involve this compound also play a role in detoxifying other harmful metabolites that can be produced during the degradation of aromatic compounds.

Enzymatic Conversion of Toxic Metabolites (e.g., Protoanemonin)

Protoanemonin (B48344) is a toxic, unsaturated lactone that can be formed as a byproduct during the microbial degradation of certain chloroaromatic compounds. nih.govresearchgate.net Its formation can represent a dead-end in the degradation pathway, leading to toxicity for the microbial community. ub.edu However, research has shown that the enzyme dienelactone hydrolase, the same enzyme that acts on this compound, can also detoxify protoanemonin. nih.govresearchgate.net It converts protoanemonin to cis-acetylacrylate, a less toxic compound. nih.govresearchgate.net Although the turnover rate for protoanemonin is significantly lower than for this compound, this activity provides a crucial detoxification mechanism. nih.govresearchgate.netcapes.gov.br This dual function of dienelactone hydrolase underscores its importance in maintaining the robustness of the degradation pathway by mitigating the toxic effects of side-products.

Application in Environmental Biotechnology Strategies

The understanding of the this compound pathway has direct applications in the development of biotechnological strategies for environmental cleanup.

Microbial Consortia and Engineered Strains for Aromatic Degradation

Furthermore, the detailed genetic and biochemical knowledge of this pathway allows for the engineering of microbial strains with enhanced degradation capabilities. By introducing or overexpressing the genes encoding key enzymes like chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase, it is possible to create specialist microorganisms designed to efficiently degrade specific pollutants. oup.com These engineered strains hold promise for use in bioreactors for treating industrial wastewater or for in-situ bioremediation of contaminated soils and groundwater. The study of the regulation and function of gene clusters involved in chloroaromatic degradation, such as those found in Pseudomonas reinekei MT1, provides a roadmap for such genetic engineering efforts. asm.org

Compound and Enzyme Information

Optimization of Bioremediation Processes Based on this compound Metabolism

The efficiency of bioremediation for chloroaromatic pollutants, which are often metabolized through the this compound pathway, can be significantly enhanced by optimizing various biological and environmental factors. Strategies focus on overcoming limitations in natural microbial degradation capabilities, such as narrow substrate specificity of enzymes, accumulation of toxic intermediates, and slow degradation rates. annualreviews.orgdiva-portal.org Key approaches include the genetic engineering of catabolic pathways, the fine-tuning of environmental conditions, and the application of synergistic microbial consortia. oup.comfrontiersin.org

Genetic Engineering of Catabolic Pathways

The natural degradation pathways for aromatic compounds are often insufficient for the complete mineralization of their chlorinated counterparts. annualreviews.org This frequently results from enzymes in the lower part of the pathway being unable to process chlorinated intermediates like chlorocatechols or dienelactones. annualreviews.org Genetic engineering offers a powerful solution by assembling "hybrid pathways" that combine genetic modules from different organisms into a single, suitable host. annualreviews.orgdiva-portal.org

This "patchwork assembly" involves integrating a peripheral sequence from a strain capable of converting a chlorinated aromatic into a chlorocatechol with a central chlorocatechol-degrading sequence (the modified ortho-pathway) in a host that can support the complete pathway. annualreviews.org For instance, limitations such as the failure of 3-oxoadipate enol-lactone hydrolase to convert this compound can be overcome by introducing a gene encoding a more suitable dienelactone hydrolase. annualreviews.orgpleiades.online Research has focused on identifying and cloning key genes, such as those for phenol (B47542) hydroxylase, catechol 1,2-dioxygenase, muconate cycloisomerase, and dienelactone hydrolase, to construct strains with enhanced degradation capabilities for compounds like 2,4-dichlorophenol (B122985) (2,4-DCP). pleiades.online The goal is to create microorganisms that can utilize these xenobiotic compounds as their sole source of carbon and energy, leading to their complete mineralization into carbon dioxide, water, and chloride ions. annualreviews.orgdiva-portal.org

Optimization of Environmental Conditions

Microbial metabolic activity is highly dependent on environmental parameters. Optimizing these conditions is a cornerstone of in situ bioremediation, aiming to stimulate the growth and enzymatic activity of indigenous or introduced microorganisms. oup.comresearchgate.net Key factors that are manipulated in biostimulation strategies include:

Nutrient Availability : The degradation of organic pollutants is often limited by the availability of essential nutrients like nitrogen and phosphorus. researchgate.net Studies have shown that supplementing contaminated soil or water with these elements can significantly boost bioremediation efficiency. For example, the addition of nitrogen and phosphorus to wastewater from agro-based pulp and paper mills enhanced the reduction of Chemical Oxygen Demand (COD) by bacterial consortia to as high as 86.5%. researchgate.net

pH : The pH of the environment affects enzyme stability and activity. For instance, the transformation of this compound from 3-chloro-cis,cis-muconate (B1234730) can be influenced by pH, with acidic conditions sometimes favoring abiotic conversions. ub.edu Maintaining an optimal pH, such as 6.8 or 7.0, has been shown to be critical for the performance of microbial consortia in degrading pollutants. pleiades.onlineresearchgate.net

Temperature : Microbial growth and enzymatic reaction rates are temperature-dependent. Optimized bioremediation processes often involve maintaining a specific temperature, such as 35°C, to maximize the degradation activity of the microbial populations. researchgate.net

Electron Donors/Acceptors : The availability of suitable electron donors and acceptors is crucial for microbial respiration and metabolism. In anaerobic bioremediation, the continuous addition of a soluble electron donor, like ethanol, can establish the necessary methanogenic conditions for efficient degradation of chlorinated compounds. usgs.gov

Application of Mixed Microbial Consortia

While pure microbial cultures can be effective, defined mixed microbial consortia often exhibit superior performance in real-world applications. nih.gov This is because different strains can act synergistically, carrying out different steps of a degradation pathway or collectively tolerating higher concentrations of toxic compounds. nih.govacademicjournals.org The degradation of chloroaromatics often produces intermediates like 4-chlorocatechol, which can be toxic and inhibit bacterial growth. acs.orgnih.gov A consortium can overcome this issue if one member transforms the initial pollutant into an intermediate that another member can then utilize and detoxify. academicjournals.org

For example, a consortium of Pseudomonas stutzeri, Comamonas testosteroni, Pseudomonas putida, and Stenotrophomonas maltophilia was shown to degrade 4-chloroaniline (B138754). In this consortium, P. putida was proposed to convert 4-chloroaniline to 4-chlorocatechol, which was then metabolized by S. maltophilia, demonstrating a clear synergistic interaction. academicjournals.org Similarly, a defined consortium of four bacterial strains isolated from industrial sludge demonstrated the ability to degrade high concentrations of 3-chlorophenol (B135607) and 4-chlorophenol, which individual strains could not metabolize. nih.gov

The use of mixed consortia is particularly promising for in situ bioremediation of sites contaminated with a mixture of pollutants, as they can utilize a wider range of recalcitrant compounds. usgs.govnih.gov

Interactive Data Table: Performance of Microbial Consortia in Degrading Chloroaromatic Compounds

Consortium CompositionTarget Pollutant(s)Key Findings & Degradation EfficiencyReference
Pseudomonas sp., Bacillus sp., Pannonibacter sp., Ochrobacterum sp.Agro-based pulp mill effluent (COD)Up to 86.5% COD reduction in backwater and 66% in black liquor mix under optimized conditions (pH 6.8, 35°C, N & P supplementation). researchgate.net
Four acclimated bacterial strains including Bacillus cereus3-Chlorophenol (3-CP), 4-Chlorophenol (4-CP), 2,4-Dichlorophenol (2,4-DCP)The consortium degraded high concentrations of 3-CP and 4-CP, which individual strains could not. Showed multi-substrate degradation capability. nih.gov
Pseudomonas stutzeri A, Comamonas testosteroni B, Pseudomonas putida C, Stenotrophomonas maltophilia D4-Chloroaniline (4CA), AnilineDegradation of 4CA was a result of interspecies interactions. P. putida C converted 4CA to 4-chlorocatechol, which S. maltophilia D could then utilize. academicjournals.org
West Branch Consortia (WBC-1 and WBC-2)Chlorinated Volatile Organic Compounds (e.g., 1,1,2,2-tetrachloroethane)Efficient degradation was highly dependent on the adequate and continuous addition of a soluble electron donor (ethanol). usgs.gov

Future Research Directions and Unresolved Questions

Elucidation of Novel Dienelactone Isomerases and Hydrolases

A primary avenue for future research is the discovery and characterization of novel dienelactone isomerases and hydrolases. While dienelactone hydrolase (DLH) has been extensively studied, there is still much to learn about the diversity and catalytic mechanisms of these enzymes in different microorganisms. nih.govanu.edu.auscispace.com

Exploring Diverse Environments: Prospecting for novel enzymes in various and extreme environments could reveal hydrolases and isomerases with unique properties, such as enhanced stability, broader substrate specificity, or higher catalytic efficiency. For instance, a thermostable DLH from the thermoacidophilic archaeon Sulfolobus solfataricus P1 has been identified, demonstrating the potential for discovering enzymes with valuable industrial applications. nih.govnih.gov

Site-Directed Mutagenesis: Site-directed mutagenesis studies have shown that the catalytic activity of DLH can be altered. For example, replacing the active site cysteine with serine in DLH from Pseudomonas sp. B13 converted the enzyme from a hydrolase to a dienelactone isomerase, highlighting the potential to engineer enzymes with novel functions. rsc.orgnih.govanu.edu.au Further research in this area could lead to the development of enzymes tailored for specific bioremediation challenges.

Understanding Catalytic Mechanisms: Detailed mechanistic studies on newly discovered and engineered enzymes are crucial. While the catalytic triad (B1167595) of Cys-His-Asp in some DLHs is known, variations in this mechanism and the structural basis for substrate specificity in different enzyme families, such as the zinc-dependent trans-dienelactone hydrolase from Pseudomonas reinekei MT1, remain to be fully elucidated. ebi.ac.ukresearchgate.net

OrganismEnzymeSubstrate SpecificityKey Findings
Cupriavidus necator JMP134TfdEI and TfdEIIcis- and trans-dienelactoneBoth enzymes hydrolyze cis- and trans-dienelactone with similar efficiency. plos.org
Pseudomonas sp. B13Dienelactone Hydrolase (DLH)cis- and trans-dienelactoneWell-characterized enzyme with a Cys-His-Asp catalytic triad. nih.govasm.org
Pseudomonas reinekei MT1trans-Dienelactone Hydrolasetrans-dienelactoneA novel zinc-dependent hydrolase. researchgate.net
Sulfolobus solfataricus P1Dienelactone Hydrolasetrans-dienelactoneA thermostable enzyme with potential for industrial applications. nih.gov

Comprehensive Understanding of Regulatory Networks

The expression of genes involved in the degradation of aromatic compounds, including those in the cis-dienelactone pathway, is tightly regulated. A comprehensive understanding of these regulatory networks is essential for predicting and optimizing bioremediation processes.

Cis- and Trans-acting Elements: Research into the cis-regulatory elements and trans-acting factors that control the expression of dienelactone pathway genes is needed. nih.gov This includes identifying promoter and enhancer regions and the transcription factors that bind to them to activate or repress gene expression in response to specific environmental cues. oup.comnih.gov

Global Regulatory Networks: The degradation of complex mixtures of pollutants often involves the coordinated action of multiple catabolic pathways. Understanding how these pathways are integrated into the global regulatory networks of the cell is a key challenge. nih.gov This involves elucidating the cross-talk between different regulatory systems and how the cell prioritizes the degradation of different substrates. nih.govmdpi.com

Signal Transduction: Identifying the specific inducer molecules and the signal transduction pathways that lead to the expression of catabolic genes is crucial. For example, in many pathways, the initial substrate or an early intermediate acts as an inducer. frontiersin.org Unraveling these signaling cascades will provide targets for engineering more responsive and efficient degradation systems. nih.govresearchgate.net

Development of Advanced In Situ Monitoring Techniques

To effectively monitor and control bioremediation processes in the field, there is a need for advanced in situ monitoring techniques that can provide real-time data on the concentrations of this compound and other key metabolites.

Biosensors: The development of whole-cell and enzyme-based biosensors offers a promising approach for the real-time detection of aromatic compounds and their degradation intermediates. acs.org These biosensors can be engineered to produce a measurable signal, such as light or a color change, in the presence of the target compound. nih.gov

Spectroscopic Methods: Non-invasive spectroscopic techniques, such as ¹H Nuclear Magnetic Resonance (NMR), have proven to be powerful tools for monitoring the enzymatic transformation of this compound and identifying its metabolites in solution. nih.govnih.govasm.org Further development of portable and field-deployable spectroscopic instruments would greatly enhance our ability to monitor bioremediation in real-time. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of this compound degradation requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. osti.govoup.com

Metabolic Modeling: Integrating multi-omics data into metabolic models can provide a holistic view of the cellular processes involved in pollutant degradation. These models can be used to predict metabolic fluxes, identify rate-limiting steps, and guide metabolic engineering efforts. nih.gov

Community-Level Analysis: In many contaminated environments, the complete degradation of pollutants is carried out by a consortium of microorganisms. nih.gov Multi-omics approaches can be used to study the metabolic interactions and division of labor within these microbial communities, providing insights into how to optimize their collective degradative capabilities.

Synthetic Biology Approaches for Tailored Degradation Pathways

Synthetic biology offers powerful tools for engineering microorganisms with enhanced or novel degradation capabilities for this compound and related compounds. nih.gov

Pathway Engineering: By assembling genes from different organisms, it is possible to create novel catabolic pathways tailored for the degradation of specific pollutants. mdpi.com This could involve combining enzymes with different substrate specificities to create a pathway capable of degrading a wider range of compounds.

Regulatory Circuit Design: Synthetic regulatory circuits can be designed to control the expression of catabolic genes in a predictable and robust manner. This could involve creating biosensors that respond to specific pollutants and activate the expression of the degradation pathway only when needed, minimizing the metabolic burden on the host organism.

Chassis Optimization: The choice of microbial chassis is critical for the successful implementation of synthetic degradation pathways. Engineering robust and resilient host organisms that can thrive in contaminated environments is a key area for future research.

Q & A

Q. Methodological Answer :

  • Negative Control : Reaction mix without enzyme or substrate.
  • Positive Control : Purified enzyme with known activity (e.g., TfdEI).
  • Inhibition Control : Add 1 mM EDTA to chelate metal cofactors.
    Report specific activity as µmol substrate converted/min/mg protein .

Environmental and Ecological Implications

How does this compound production vary under nutrient-limited conditions?

Methodological Answer : Cultivate bacteria in minimal media with varying carbon/nitrogen ratios. Monitor this compound via HPLC and gene expression via qRT-PCR (e.g., clc operon). Nutrient limitation often upregulates stress-response pathways, increasing metabolite flux through chlorocatechol degradation .

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